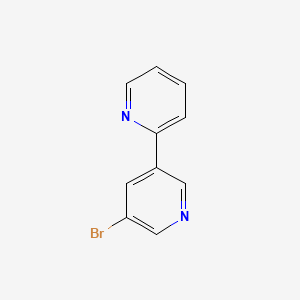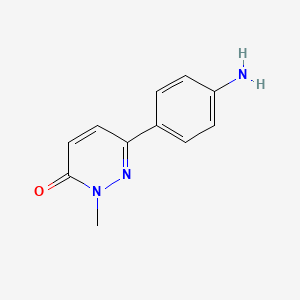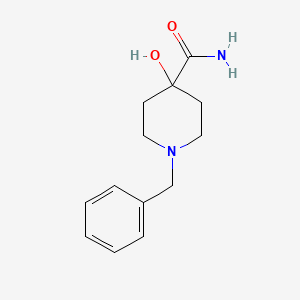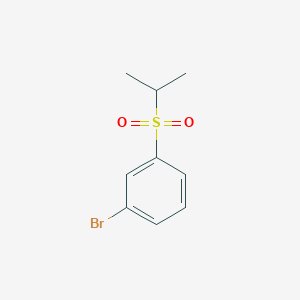
1-Bromo-3-(isopropylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-(isopropylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It is also known as "3-bromophenyl isopropyl sulfone" . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(isopropylsulfonyl)benzene” is1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-Bromo-3-(isopropylsulfonyl)benzene” has a molecular weight of 263.16 . It is a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
1-Bromo-3-(isopropylsulfonyl)benzene has potential applications in the field of supramolecular chemistry. This branch of chemistry focuses on the structures and functions of molecules that form complexes through non-covalent bonds. Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been increasingly important in a wide range of scientific disciplines due to their simple structure and wide accessibility. Their supramolecular self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding is crucial for applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Materials Science and Environmental Applications
In materials science, novel brominated flame retardants (NBFRs) are emerging as important compounds for improving fire safety in consumer goods. The review on the occurrence of NBFRs in indoor air, dust, consumer goods, and food highlights the need for research on their environmental fate, toxicity, and analytical methods to include all NBFRs. High concentrations of specific brominated compounds were often reported, indicating their significance in materials science and raising concerns about environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Science: Bioremediation
In environmental science, especially concerning the bioremediation of contaminants, microbial degradation of benzene compounds demonstrates significant potential. Bioremediation utilizes natural microbial biodegradation activity to remove pollutants from the environment, which is considered an efficient, versatile, and eco-friendly method compared to physicochemical treatments. The review on microbial degradation of benzene compounds from petroleum-contaminated soil emphasizes the application of oleophilic microorganisms in cleaning up benzene pollutants, highlighting the role of 1-Bromo-3-(isopropylsulfonyl)benzene related compounds in environmental remediation efforts (Patel & Goti, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .
Eigenschaften
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYUPOJVBBWILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629188 |
Source


|
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(isopropylsulfonyl)benzene | |
CAS RN |
70399-01-8 |
Source


|
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

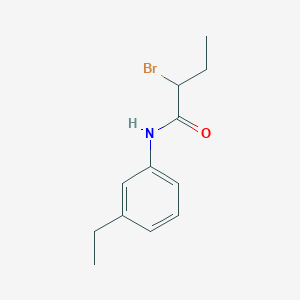
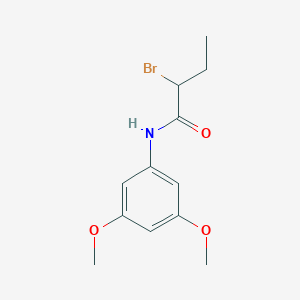
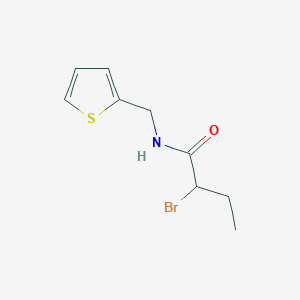
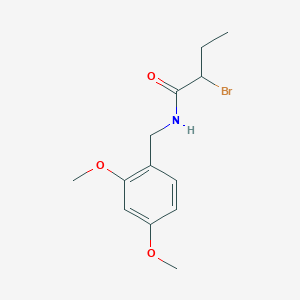
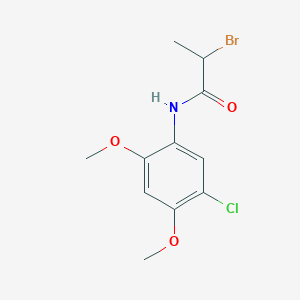
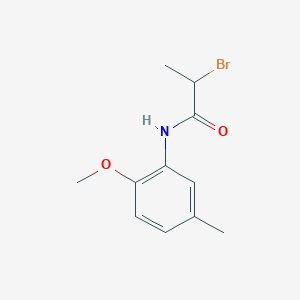
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
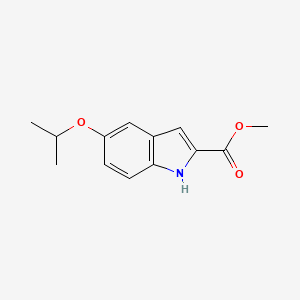
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
